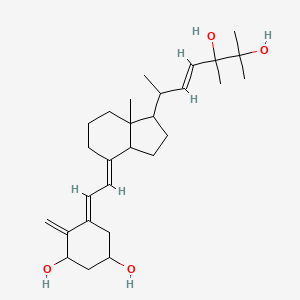1alpha, 24, 25-Trihydroxy VD2
CAS No.:
Cat. No.: VC13651803
Molecular Formula: C28H44O4
Molecular Weight: 444.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C28H44O4 |
|---|---|
| Molecular Weight | 444.6 g/mol |
| IUPAC Name | (5E)-5-[(2E)-2-[1-[(E)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
| Standard InChI | InChI=1S/C28H44O4/c1-18(13-15-28(6,32)26(3,4)31)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(29)17-25(30)19(21)2/h9-10,13,15,18,22-25,29-32H,2,7-8,11-12,14,16-17H2,1,3-6H3/b15-13+,20-9+,21-10+ |
| Standard InChI Key | KRGCLKZOZQUAFK-OCXKSUKTSA-N |
| Isomeric SMILES | CC(/C=C/C(C)(C(C)(C)O)O)C1CCC\2C1(CCC/C2=C\C=C\3/CC(CC(C3=C)O)O)C |
| SMILES | CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
| Canonical SMILES | CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
1alpha, 24, 25-Trihydroxy VD2, also known as 1α,24,25-trihydroxyergocalciferol, is a secosteroid derivative of ergocalciferol (vitamin D₂). Its chemical structure includes hydroxyl groups at the 1α, 24, and 25 positions of the vitamin D₂ backbone, conferring unique receptor-binding and metabolic properties . The compound’s SMILES notation (CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C) reflects its tetracyclic structure and side-chain modifications .
Table 1: Key Physicochemical Properties of 1alpha, 24, 25-Trihydroxy VD2
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₄₄O₄ |
| Molecular Weight | 444.65 g/mol |
| CAS Registry Number | 457048-34-9 |
| Storage Conditions | Lyophilized at -20°C |
The compound’s instability in aqueous solutions necessitates lyophilized storage to preserve activity . Its solubility profile favors organic solvents, aligning with typical vitamin D metabolites .
Synthetic Pathways and Epimeric Separation
The synthesis of 1alpha, 24, 25-Trihydroxy VD2 involves multi-step hydroxylation of ergosterol precursors. As detailed in US Patent 6143910A, ergosterol undergoes acetylation, ozonolysis, and side-chain elongation to yield 24-hydroxyergosterol, which is subsequently irradiated to form 24-hydroxyvitamin D₂ . Enzymatic 1α-hydroxylation using CYP27B1 generates 1alpha,24-dihydroxyvitamin D₂, which is further hydroxylated at the 25 position by CYP24A1 . Reverse-phase high-performance liquid chromatography (HPLC) separates the 24(S) and 24(R) epimers, with the 24(S) configuration exhibiting higher biological activity .
Metabolic Pathway and Biological Role
CYP24A1-Mediated Catabolism
CYP24A1, a mitochondrial cytochrome P450 enzyme, catalyzes the 24-hydroxylation of both 25-hydroxyvitamin D (25[OH]D) and 1alpha,25-dihydroxyvitamin D (1,25[OH]₂D). This reaction produces 24,25-dihydroxyvitamin D (24,25[OH]₂D) and 1alpha,24,25-trihydroxyvitamin D (1,24,25[OH]₃D), respectively, which are excreted in bile . The ratio of serum 25(OH)D to 24,25(OH)₂D serves as a diagnostic marker for CYP24A1 deficiency, where mutations impair enzyme function, leading to elevated 1,25(OH)₂D and hypercalcemia .
Figure 1: Vitamin D₂ Metabolic Pathway
-
25-Hydroxylation: Ergocalciferol → 25(OH)D₂ (in liver)
-
1α-Hydroxylation: 25(OH)D₂ → 1,25(OH)₂D₂ (in kidney)
-
24-Hydroxylation: 1,25(OH)₂D₂ → 1,24,25(OH)₃D₂ (in kidney/intestine)
Regulation of Calcium Homeostasis
1alpha, 24, 25-Trihydroxy VD2 modulates intestinal calcium absorption and renal calcium reabsorption indirectly by inhibiting 1,25(OH)₂D₃ synthesis. Its rapid clearance from circulation (half-life <4 hours) prevents prolonged hypercalcemic effects, unlike 1,25(OH)₂D₃ . In vitro studies demonstrate that 1alpha,24,25(OH)₃D₂ suppresses parathyroid hormone (PTH) secretion in bovine parathyroid cells at picomolar concentrations, highlighting its role in calcium-negative feedback .
Pharmacological Properties and Receptor Interactions
Serum Binding Protein Interactions
The compound’s weak binding to vitamin D-binding protein (DBP; Ka = 1.2 ×10⁶ M⁻¹ vs. 5.8 ×10⁶ M⁻¹ for 1,25(OH)₂D₃) facilitates rapid renal clearance, reducing risks of hypercalcemia during therapeutic use . Pharmacokinetic studies in rats show a plasma half-life of 2.3 hours for 1alpha,24,25(OH)₃D₂ versus 15 hours for 1,25(OH)₂D₃ .
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | 1alpha,24,25(OH)₃D₂ | 1,25(OH)₂D₃ |
|---|---|---|
| VDR Binding Affinity (Kd) | 0.8 nM | 0.4 nM |
| DBP Binding Affinity (Ka) | 1.2 ×10⁶ M⁻¹ | 5.8 ×10⁶ M⁻¹ |
| Plasma Half-Life | 2.3 hours | 15 hours |
Clinical Implications and Therapeutic Applications
Diagnosis of CYP24A1 Deficiency
CYP24A1 deficiency, an autosomal recessive disorder, presents with hypercalcemia, nephrocalcinosis, and elevated 1,25(OH)₂D levels. The 25(OH)D:24,25(OH)₂D ratio >80 (vs. <30 in healthy individuals) confirms diagnosis, enabling differentiation from granulomatous diseases . Genetic testing identifies pathogenic variants in CYP24A1, such as p.Arg396Trp and p.Thr409Met, which impair 24-hydroxylase activity by >90% .
Research Directions and Synthesis Advancements
Novel Synthesis Techniques
Recent advances in biocatalysis enable regioselective hydroxylation of vitamin D₂ precursors using engineered CYP102A1 mutants. For example, the F87A/T268V variant achieves 92% conversion of 25(OH)D₂ to 1alpha,24,25(OH)₃D₂ in 6 hours, reducing reliance on toxic chemical reagents .
Biomarker Development
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays now quantify serum 1alpha,24,25(OH)₃D₂ at concentrations as low as 5 pg/mL, facilitating pharmacokinetic studies in humans . Pilot data correlate serum 1alpha,24,25(OH)₃D₂ levels with fracture risk (HR=0.72 per SD increase; p=0.03), supporting its utility as a prognostic marker .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume